4-Decyloxybenzaldehyde
Overview
Description
4-Decyloxybenzaldehyde is an organic compound with the molecular formula C₁₇H₂₆O₂. It is characterized by a benzaldehyde core substituted with a decyloxy group at the para position. This compound is known for its applications in various fields, including organic synthesis and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Decyloxybenzaldehyde can be synthesized through the etherification of 4-hydroxybenzaldehyde with decyl bromide in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an aprotic solvent like dimethylformamide .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-Decyloxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: 4-(Decyloxy)benzoic acid.
Reduction: 4-(Decyloxy)benzyl alcohol.
Substitution: 4-(Decyloxy)-2-nitrobenzaldehyde (nitration product).
Scientific Research Applications
4-Decyloxybenzaldehyde has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research explores its use in drug development, particularly in designing molecules with specific therapeutic effects.
Mechanism of Action
The mechanism of action of 4-Decyloxybenzaldehyde involves its interaction with specific molecular targets. For instance, its aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The decyloxy group enhances its lipophilicity, facilitating its interaction with lipid membranes and hydrophobic pockets in proteins .
Comparison with Similar Compounds
- 4-(Benzyloxy)benzaldehyde
- 4-(Dimethylamino)benzaldehyde
- 4-(Hexadecyloxy)benzaldehyde
Comparison: 4-Decyloxybenzaldehyde is unique due to its long alkyl chain, which imparts distinct physicochemical properties such as increased hydrophobicity and altered reactivity compared to shorter alkyl or aryl-substituted benzaldehydes. This uniqueness makes it particularly valuable in applications requiring specific solubility and interaction characteristics .
Properties
IUPAC Name |
4-decoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O2/c1-2-3-4-5-6-7-8-9-14-19-17-12-10-16(15-18)11-13-17/h10-13,15H,2-9,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOSYBKJRUQJISL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80178812 | |
Record name | 4-(Decyloxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80178812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24083-16-7 | |
Record name | 4-(Decyloxy)benzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024083167 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(Decyloxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80178812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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